N1-(2-fluorobenzyl)-N2-((3-tosyl-1,3-oxazinan-2-yl)methyl)oxalamide
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Overview
Description
N1-(2-fluorobenzyl)-N2-((3-tosyl-1,3-oxazinan-2-yl)methyl)oxalamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique chemical structure, which includes a fluorobenzyl group, a tosyl-protected oxazinan ring, and an oxalamide moiety. The presence of these functional groups imparts specific chemical properties and reactivity to the compound, making it a valuable subject of study in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2-fluorobenzyl)-N2-((3-tosyl-1,3-oxazinan-2-yl)methyl)oxalamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Oxazinan Ring: The oxazinan ring is synthesized through a cyclization reaction involving an appropriate amino alcohol and a tosylating agent, such as p-toluenesulfonyl chloride, under basic conditions.
Introduction of the Fluorobenzyl Group: The fluorobenzyl group is introduced via a nucleophilic substitution reaction, where a fluorobenzyl halide reacts with a suitable nucleophile.
Coupling with Oxalamide: The final step involves coupling the fluorobenzyl-substituted oxazinan with oxalyl chloride to form the oxalamide linkage. This reaction is typically carried out in the presence of a base, such as triethylamine, to neutralize the generated hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
N1-(2-fluorobenzyl)-N2-((3-tosyl-1,3-oxazinan-2-yl)methyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced products.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific functional groups within the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
N1-(2-fluorobenzyl)-N2-((3-tosyl-1,3-oxazinan-2-yl)methyl)oxalamide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: It is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use as a drug candidate for treating specific diseases.
Industry: The compound may be used in the development of new materials, catalysts, or as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of N1-(2-fluorobenzyl)-N2-((3-tosyl-1,3-oxazinan-2-yl)methyl)oxalamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorobenzyl group may enhance binding affinity to these targets, while the oxazinan ring and oxalamide moiety contribute to the overall stability and reactivity of the compound. The exact pathways and molecular targets involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N1-(2-chlorobenzyl)-N2-((3-tosyl-1,3-oxazinan-2-yl)methyl)oxalamide: Similar structure with a chlorobenzyl group instead of a fluorobenzyl group.
N1-(2-fluorobenzyl)-N2-((3-methyl-1,3-oxazinan-2-yl)methyl)oxalamide: Similar structure with a methyl group instead of a tosyl group on the oxazinan ring.
Uniqueness
N1-(2-fluorobenzyl)-N2-((3-tosyl-1,3-oxazinan-2-yl)methyl)oxalamide is unique due to the combination of its fluorobenzyl group, tosyl-protected oxazinan ring, and oxalamide moiety. This specific arrangement of functional groups imparts distinct chemical properties and reactivity, making it a valuable compound for various scientific research applications.
Properties
IUPAC Name |
N'-[(2-fluorophenyl)methyl]-N-[[3-(4-methylphenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]oxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24FN3O5S/c1-15-7-9-17(10-8-15)31(28,29)25-11-4-12-30-19(25)14-24-21(27)20(26)23-13-16-5-2-3-6-18(16)22/h2-3,5-10,19H,4,11-14H2,1H3,(H,23,26)(H,24,27) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZASADZFVPDMQOB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCCOC2CNC(=O)C(=O)NCC3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24FN3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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